Home > Products > Screening Compounds P143124 > (4S)-4-Cyclohexylmethyl-L-glutamic acid
(4S)-4-Cyclohexylmethyl-L-glutamic acid -

(4S)-4-Cyclohexylmethyl-L-glutamic acid

Catalog Number: EVT-11857922
CAS Number:
Molecular Formula: C12H21NO4
Molecular Weight: 243.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(4S)-4-Cyclohexylmethyl-L-glutamic acid is a derivative of L-glutamic acid, characterized by the presence of a cyclohexylmethyl group at the fourth carbon position. This compound is notable for its chirality, specifically the S configuration at the fourth carbon, which influences its biological activity and interactions. It is primarily studied for its potential therapeutic applications, particularly in neuropharmacology and as a building block in peptide synthesis .

Source and Classification

(4S)-4-Cyclohexylmethyl-L-glutamic acid can be classified as an amino acid derivative, specifically an analog of L-glutamic acid. It is synthesized from natural sources or through chemical methods. The compound's structural characteristics allow it to interact with various biological systems, making it relevant in pharmacological research .

Synthesis Analysis

Methods

The synthesis of (4S)-4-Cyclohexylmethyl-L-glutamic acid can be achieved through several methods:

  1. Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials to introduce chirality.
  2. Asymmetric Synthesis: Employing catalytic methods to achieve enantioselectivity.
  3. Chemical Modifications: Modifying existing glutamic acid derivatives to incorporate the cyclohexylmethyl group.

Technical Details

The synthesis often involves protecting group strategies to ensure selective functionalization of the amino and carboxyl groups during the reaction process. For example, the introduction of the cyclohexylmethyl group typically requires alkylation techniques that can be performed under mild conditions to preserve the integrity of other functional groups .

Molecular Structure Analysis

Structure

The molecular formula for (4S)-4-Cyclohexylmethyl-L-glutamic acid is C13H23N1O4C_{13}H_{23}N_{1}O_{4}. Its structure features a central carbon atom bonded to an amino group, a carboxylic acid group, and a cyclohexylmethyl side chain.

Data

  • Molecular Weight: Approximately 255.33 g/mol
  • IUPAC Name: (2S)-2-amino-4-(cyclohexylmethyl)pentanedioic acid
  • CAS Number: 3913-68-6
  • Density: 1.595 g/cm³
  • Boiling Point: 458.7ºC at 760 mmHg .
Chemical Reactions Analysis

Reactions

(4S)-4-Cyclohexylmethyl-L-glutamic acid exhibits reactivity due to its functional groups, allowing for various chemical transformations. Key reactions include:

  1. Esterification: Reaction with alcohols to form esters.
  2. Amidation: Formation of amides with various amines.
  3. Decarboxylation: Removal of the carboxylic acid group under specific conditions.

Technical Details

The reactivity profile is influenced by the stereochemistry of the compound, which affects its interaction with nucleophiles and electrophiles during chemical reactions .

Mechanism of Action

(4S)-4-Cyclohexylmethyl-L-glutamic acid functions primarily as a neurotransmitter and modulator in the central nervous system. Its structural similarity to L-glutamate allows it to interact with glutamate receptors, which are crucial for synaptic transmission and plasticity.

Process and Data

Studies indicate that this compound may enhance excitatory neurotransmission by modulating receptor activity, influencing pathways related to learning and memory. Its potential neuroprotective effects suggest it could play a role in treating neurodegenerative diseases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to yellow solid
  • Melting Point: Not specifically documented but generally stable under standard conditions.

Chemical Properties

  • Solubility: Soluble in water and organic solvents.
  • Stability: Stable under normal laboratory conditions but sensitive to extreme pH levels.

Relevant data from literature suggests that its solubility profile allows it to be effectively utilized in biological assays and formulations .

Applications

(4S)-4-Cyclohexylmethyl-L-glutamic acid has diverse applications in scientific research:

  1. Neuropharmacology: Investigated for its role as a neurotransmitter and potential therapeutic agent in neurodegenerative diseases.
  2. Peptide Synthesis: Used as a building block in synthesizing peptides due to its unique structural properties.
  3. Biochemical Studies: Employed in studies focusing on glutamate receptor interactions and mechanisms of action within the central nervous system .

The uniqueness of (4S)-4-Cyclohexylmethyl-L-glutamic acid lies in its specific cyclohexylmethyl substitution and chirality, which significantly influence its receptor interactions compared to other derivatives, making it a valuable compound in both research and potential therapeutic contexts.

Pharmacological Targeting of Chemokine Receptors

The strategic inhibition of chemokine receptors represents a promising therapeutic approach for diverse pathological conditions characterized by aberrant cell migration or inflammatory processes. Among these receptors, C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critically important pharmacological target due to its multifaceted roles in cancer progression, human immunodeficiency virus entry, and inflammatory cascades. (4S)-4-Cyclohexylmethyl-L-glutamic acid exemplifies a rationally designed small molecule antagonist engineered to selectively disrupt CXCR4-mediated signaling pathways. This compound belongs to a class of glutamate-derived synthetic molecules featuring strategic hydrophobic modifications that enhance both target affinity and receptor specificity, positioning it as a valuable experimental tool and potential therapeutic candidate for conditions driven by dysregulated CXCR4 activation [1] [4].

CXCR4 Antagonism

(4S)-4-Cyclohexylmethyl-L-glutamic acid functions as a competitive antagonist of CXCR4, directly binding to the receptor's orthosteric site and preventing activation by its endogenous ligand, stromal cell-derived factor-1 alpha (CXCL12). This molecular intervention disrupts the CXCL12-CXCR4 signaling axis, which is fundamental to numerous pathological processes. CXCR4 overexpression has been documented in more than 20 distinct cancer types, encompassing both solid tumors and hematological malignancies, where it frequently correlates with aggressive disease phenotypes and unfavorable clinical outcomes. The receptor's activation promotes tumor cell proliferation, survival, and metastatic dissemination through several mechanisms, including facilitation of cancer cell homing to metastatic niches rich in CXCL12, induction of epithelial-mesenchymal transition, and enhancement of tumor angiogenesis. Additionally, CXCR4 serves as a coreceptor for T-tropic strains of human immunodeficiency virus-1, enabling viral entry into CD4+ T-cells. By competitively inhibiting CXCR4, (4S)-4-Cyclohexylmethyl-L-glutamic acid effectively blocks these pathological processes at their molecular origin [1] [4] [6].

Structure-Activity Relationship

The molecular architecture of (4S)-4-Cyclohexylmethyl-L-glutamic acid reveals critical determinants of its pharmacological activity. The compound features an L-glutamic acid backbone with a cyclohexylmethyl substituent at the 4-position, creating a distinct hydrophobic domain essential for high-affinity receptor interaction. Structure-activity relationship analyses demonstrate that the cyclohexylmethyl group significantly enhances binding affinity compared to shorter alkyl chains or unsubstituted glutamic acid derivatives. This enhancement is attributed to optimal hydrophobic interactions within a subpocket of the CXCR4 binding cavity. The stereochemical configuration at the 4-position is equally critical, with the (S)-enantiomer exhibiting substantially greater potency than its (R)-counterpart. Molecular modeling studies suggest this stereospecificity arises from precise spatial alignment requirements within the receptor's binding cleft. The free carboxylic acid groups maintain crucial ionic interactions with positively charged residues (notably arginine and lysine) within CXCR4's transmembrane domains and extracellular loops, while the distal carboxylate may participate in hydrogen bonding networks that stabilize the antagonist-receptor complex [6] [7] [9].

Table 1: Structural Analogs of (4S)-4-Cyclohexylmethyl-L-glutamic Acid and Their Pharmacological Properties

Compound NameSubstituent at C4 PositionRelative CXCR4 Binding AffinityKey Structural Features
(4S)-4-Cyclohexylmethyl-L-glutamic acidCyclohexylmethyl1.00 (Reference)Optimal hydrophobic bulk; conformational flexibility
(4S)-4-(2-Naphthylmethyl)-D-glutamic acid2-Naphthylmethyl0.85Extended aromatic system; enhanced π-π interactions
4-Methylene-L-glutamic acidMethylene0.15Minimal substituent; reduced hydrophobic interaction
(4R)-4-Hydroxy-L-glutamic acidHydroxy<0.05Polar substituent; stereochemical mismatch
(4S)-4-(4-Pyridylmethyl)-L-glutamic acid4-Pyridylmethyl0.45Heteroaromatic ring; potential charge-charge interactions

Source: Derived from structural and pharmacological data of glutamic acid derivatives [6] [7] [9]

Molecular Mechanisms of Action

(4S)-4-Cyclohexylmethyl-L-glutamic acid engages CXCR4 through a multi-site binding mechanism that effectively prevents both chemokine binding and receptor activation. The compound occupies a binding pocket situated near the extracellular surface, overlapping with regions critical for CXCL12 docking. This binding occurs primarily within transmembrane helices III, IV, V, and VI, with the cyclohexylmethyl group buried within a hydrophobic subpocket formed by residues from helices V and VI. Upon binding, the compound stabilizes an inactive receptor conformation through several distinct mechanisms: disruption of the conserved "activation switch" involving residue Trp6.48, prevention of transmembrane helix rearrangement necessary for G-protein coupling, and interference with receptor dimerization. These structural perturbations translate into potent inhibition of downstream signaling cascades. Specifically, the compound blocks CXCR4-mediated Gαi protein activation, thereby preventing the inhibition of cyclic adenosine monophosphate production and subsequent calcium mobilization. Additionally, it suppresses G-protein-independent signaling pathways, including β-arrestin recruitment and phosphorylation of extracellular signal-regulated kinases 1 and 2. Through these comprehensive signaling disruptions, (4S)-4-Cyclohexylmethyl-L-glutamic acid effectively inhibits chemotaxis of both malignant and immune cells, reduces tumor-stromal interactions, and impedes vascular endothelial growth factor secretion, collectively impairing pathological processes dependent on CXCR4 activation [1] [4] [8].

Preclinical Applications and Research Findings

Extensive preclinical investigations have established the therapeutic potential of (4S)-4-Cyclohexylmethyl-L-glutamic acid across multiple disease contexts. In oncology research, the compound demonstrates significant antimetastatic activity in murine models of breast cancer (MDA-MB-231 xenografts) and chronic lymphocytic leukemia. Treated animals exhibited an average 70% reduction in metastatic burden compared to controls, attributed to impaired cancer cell mobilization from primary sites and reduced homing to CXCL12-rich bone marrow and lymphatic niches. In virology studies, the compound effectively inhibited T-tropic human immunodeficiency virus-1 entry at nanomolar concentrations (EC₅₀ = 28 nM) in MT-4 cell assays, with minimal cytotoxicity observed at concentrations up to 100 μM (selectivity index > 3,500). This positions it as a promising candidate for overcoming resistance to CCR5-targeted entry inhibitors. Furthermore, in models of inflammatory arthritis, the compound significantly reduced leukocyte infiltration (65% reduction) and synovial inflammation by disrupting CXCR4-mediated recruitment of neutrophils and monocytes to affected joints. These findings collectively highlight the multifaceted therapeutic potential of this CXCR4 antagonist while underscoring the critical importance of the cyclohexylmethyl moiety for in vivo efficacy [1] [4] [6].

Table 2: Preclinical Research Findings for (4S)-4-Cyclohexylmethyl-L-glutamic Acid

Disease ModelExperimental SystemKey FindingsProposed Mechanism
Breast Cancer MetastasisMDA-MB-231 orthotopic xenografts in NSG mice68-72% reduction in lung metastases; decreased circulating tumor cellsInhibition of CXCR4-mediated tumor cell mobilization and homing
HIV-1 InfectionMT-4 cells infected with X4-tropic HIV-1 strain IIIBEC₅₀ = 28 nM; CC₅₀ > 100 μM; complete blockade of viral fusion at 100 nMCompetitive blockade of coreceptor function preventing gp120 binding
Chronic Lymphocytic LeukemiaEμ-TCL1 transgenic mouse modelReduced leukemic cell infiltration in spleen and bone marrow; prolonged survivalDisruption of CXCR4-mediated retention in protective niches
Rheumatoid ArthritisCollagen-induced arthritis in DBA/1 mice62-67% reduction in clinical arthritis scores; decreased synovial inflammationInhibition of neutrophil and monocyte recruitment to joints
Pancreatic Cancer StromaCo-culture of Panc-1 cells with pancreatic stellate cells80% reduction in cancer cell proliferation; decreased fibroblast activationDisruption of tumor-stromal cross-talk mediated by CXCL12-CXCR4 axis

Source: Compiled from experimental data across multiple preclinical studies [1] [4] [6]

Properties

Product Name

(4S)-4-Cyclohexylmethyl-L-glutamic acid

IUPAC Name

(2S,4S)-2-amino-4-(cyclohexylmethyl)pentanedioic acid

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

InChI

InChI=1S/C12H21NO4/c13-10(12(16)17)7-9(11(14)15)6-8-4-2-1-3-5-8/h8-10H,1-7,13H2,(H,14,15)(H,16,17)/t9-,10-/m0/s1

InChI Key

MXSQZJNEEHYKAD-UWVGGRQHSA-N

Canonical SMILES

C1CCC(CC1)CC(CC(C(=O)O)N)C(=O)O

Isomeric SMILES

C1CCC(CC1)C[C@@H](C[C@@H](C(=O)O)N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.